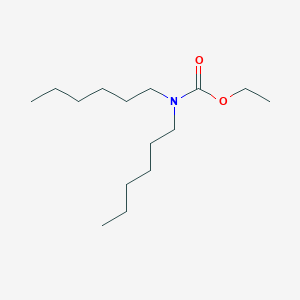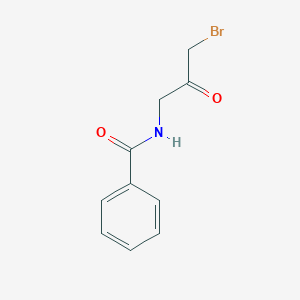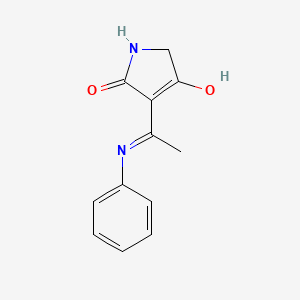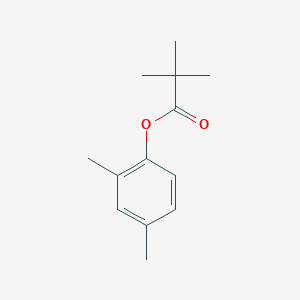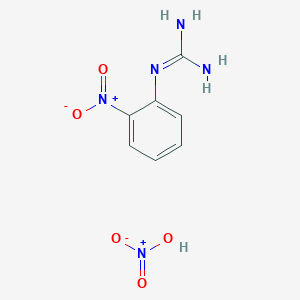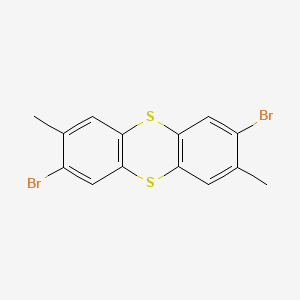
2,7-Dibromo-3,8-dimethylthianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-3,8-dimethylthianthrene is a chemical compound with the molecular formula C14H10Br2S. It is a derivative of thianthrene, a sulfur-containing heterocyclic compound. The presence of bromine and methyl groups in its structure makes it an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3,8-dimethylthianthrene typically involves the bromination of 3,8-dimethylthianthrene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-3,8-dimethylthianthrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2,7-dihydroxy-3,8-dimethylthianthrene, 2,7-diamino-3,8-dimethylthianthrene, and various alkyl-substituted derivatives.
Oxidation Reactions: Products include this compound sulfoxide and sulfone.
Reduction Reactions: The major product is 3,8-dimethylthianthrene.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-3,8-dimethylthianthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-3,8-dimethylthianthrene involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo various chemical reactions makes it a versatile tool for studying biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: Another brominated compound with similar reactivity.
1,2-Dibromo-3-chloropropane: A brominated compound used in agriculture and industry.
2,1,3-Benzothiadiazole: A sulfur-containing heterocyclic compound with similar structural features.
Uniqueness
2,7-Dibromo-3,8-dimethylthianthrene is unique due to the presence of both bromine and methyl groups in its structure. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. Its versatility in chemical synthesis and potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65986-52-9 |
|---|---|
Molekularformel |
C14H10Br2S2 |
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
2,7-dibromo-3,8-dimethylthianthrene |
InChI |
InChI=1S/C14H10Br2S2/c1-7-3-11-13(5-9(7)15)18-12-4-8(2)10(16)6-14(12)17-11/h3-6H,1-2H3 |
InChI-Schlüssel |
MXGGWAJEZSIYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)SC3=C(S2)C=C(C(=C3)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


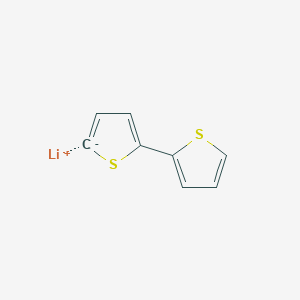
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)
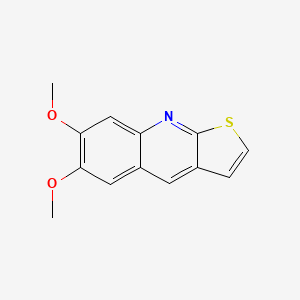

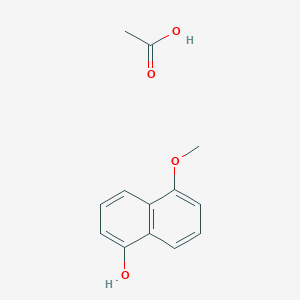
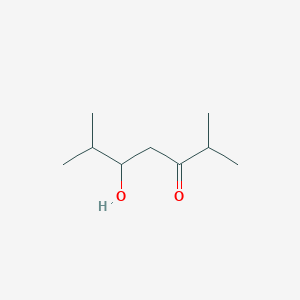
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)

